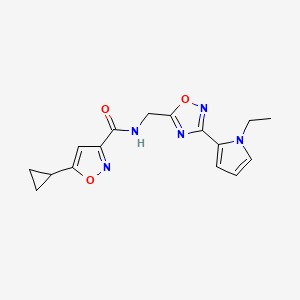

5-cyclopropyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

Description

5-Cyclopropyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a heterocyclic carboxamide featuring a cyclopropyl-substituted isoxazole core linked via an amide bond to a 1,2,4-oxadiazole moiety bearing a 1-ethylpyrrole substituent. This compound is of interest in medicinal chemistry due to its structural complexity, which combines three distinct heterocycles (isoxazole, oxadiazole, and pyrrole) and a cyclopropyl group. Such features may enhance metabolic stability, target binding affinity, or solubility compared to simpler analogs.

Properties

IUPAC Name |

5-cyclopropyl-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-2-21-7-3-4-12(21)15-18-14(24-20-15)9-17-16(22)11-8-13(23-19-11)10-5-6-10/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGBPLHAWXUXBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-cyclopropyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 327.34 g/mol. The structure includes a cyclopropyl group, an isoxazole moiety, and a 1,2,4-oxadiazole derivative, which are known to contribute to diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing 1,2,4-oxadiazole derivatives. These compounds exhibit activity against various cancer cell lines through multiple mechanisms:

- Inhibition of Tumor Cell Proliferation : The compound has shown significant inhibitory effects on human cancer cell lines such as colon adenocarcinoma (HT-29), lung adenocarcinoma (LXFA 629), and melanoma (MEXF 462) with IC50 values indicating moderate potency .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.6 to 62.5 µg/mL .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2). This inhibition is crucial for reducing inflammation and may provide therapeutic benefits in conditions like arthritis .

Neuroprotective Effects

Research indicates potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit butyrylcholinesterase (BChE) suggests it may help in enhancing cholinergic transmission in the brain .

Study 1: Anticancer Activity Assessment

In a study evaluating the efficacy of various oxadiazole derivatives, this compound was tested against a panel of cancer cell lines. It exhibited an IC50 value of approximately 92.4 µM across multiple lines, indicating its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

A series of bioassays conducted on derivatives similar to this compound revealed promising results against both gram-positive and gram-negative bacteria. The most active derivative displayed an MIC of 31.25 µg/mL against E. coli, suggesting that structural modifications could enhance its antibacterial properties .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound. For example, research conducted on various derivatives showed that compounds similar to 5-cyclopropyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide exhibited strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study: Antimicrobial Efficacy

Objective: To evaluate the antimicrobial activity of the compound against various bacterial strains.

Method: Disc diffusion method was employed to assess the inhibition zones.

Findings: The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anticancer Potential

The compound's unique structure suggests potential anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

Objective: To investigate the cytotoxic effects on cancer cell lines.

Method: MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

Findings: The compound demonstrated dose-dependent cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

Neuroprotective Effects

Emerging research indicates that derivatives of this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Activity

Objective: To assess the neuroprotective effects in vitro using neuronal cell cultures.

Method: Neuronal cells were treated with the compound under oxidative stress conditions.

Findings: The compound significantly reduced neuronal cell death and oxidative stress markers.

Comparison with Similar Compounds

Structural Features

The target compound is distinguished from classical carboxamide derivatives by its hybrid heterocyclic architecture. Key structural comparisons with analogs from the literature (e.g., pyrazole-carboxamides in ) are summarized below:

Key Observations :

- The oxadiazole-pyrrole moiety may enhance π-π stacking or hydrogen-bonding interactions compared to phenyl/chlorophenyl groups in 3a–3e.

Key Observations :

- The target’s oxadiazole synthesis likely requires specialized conditions (e.g., cyclization under microwave or high-temperature settings), whereas pyrazole analogs in utilize pre-functionalized intermediates .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred from structural analogs:

Key Observations :

- The target’s oxadiazole and pyrrole groups may improve aqueous solubility compared to highly lipophilic chloro/aryl pyrazole derivatives.

Hypothetical Advantages :

- Target Selectivity : The ethylpyrrole group may mimic ATP-binding pocket interactions in kinases.

- Metabolic Stability : Cyclopropyl groups resist oxidative degradation compared to chlorophenyl groups in 3a–3e.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, a base-mediated alkylation step using K₂CO₃ in DMF at room temperature can introduce the methylene linker between the isoxazole and oxadiazole moieties . Cyclocondensation of intermediates (e.g., thiosemicarbazides with POCl₃ under reflux at 90°C for 3 hours) forms heterocyclic cores, followed by precipitation via pH adjustment (8–9 with ammonia) and recrystallization from DMSO/water . Optimization may involve ultrasonic-assisted reactions (e.g., 4-hour ultrasonic treatment at room temperature with Yb(OTf)₃ catalysis) to improve yield and purity without additional purification .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.4–9.5 ppm for pyrrole/oxadiazole) and cyclopropyl methylene groups (δ 1.2–2.4 ppm) .

- LCMS/HRMS : Molecular ion peaks (e.g., m/z 393.1 [M+1] for related analogs) confirm molecular weight, while fragmentation patterns validate structural motifs .

- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C₂₁H₁₈ClN₃O₃: calc. C 62.15%, H 4.47%; expt. C 62.12%, H 4.43%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during derivative synthesis?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or LCMS impurities) may arise from regioisomerism or residual solvents. Strategies include:

- Multi-technique validation : Cross-check with HSQC, HMBC, or NOESY for ambiguous proton assignments .

- Purification refinement : Use gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC to isolate isomers .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values for proposed structures .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

- Methodological Answer : SAR studies focus on modifying substituents (e.g., cyclopropyl, ethyl-pyrrole) and evaluating biological activity:

- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock Vina. For example, pyrazole analogs show affinity for ATP-binding pockets via hydrogen bonding with residues like Lys68 and Asp184 .

- Pharmacophore modeling : Identify critical functional groups (e.g., oxadiazole as a hydrogen bond acceptor) using Schrödinger’s Phase .

- In vitro assays : Test derivatives for enzyme inhibition (IC₅₀) or cytotoxicity (MTT assay) to correlate structural changes with activity .

Q. How can the synthesis be scaled while maintaining yield and purity?

- Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Solutions involve:

- Process simulation : Use Aspen Plus to model solvent selection (DMF vs. acetonitrile) and optimize reflux parameters .

- Continuous flow chemistry : Implement microreactors for POCl₃-mediated cyclocondensation to enhance safety and reproducibility .

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progression and adjust pH dynamically during precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.